2'-Deoxynebularine cep
Beschreibung
Eigenschaften
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXGCMUAVWROJ-BCVNGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Deoxynebularine: From Discovery to Synthetic Elucidation and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxynebularine, the deoxygenated counterpart to the naturally occurring nucleoside nebularine, stands as a molecule of significant interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of 2'-Deoxynebularine, beginning with the discovery of its parent compound, nebularine, from a fungal source. It delves into the chemical synthesis of 2'-Deoxynebularine, presenting both historical and contemporary methodologies. The guide further explores its biological activities, including its roles as a substrate for key enzymes and its potential as an antiviral and anticancer agent, supported by available data. Finally, its application as a molecular probe in biophysical studies of DNA structure and protein-DNA interactions is discussed, highlighting its utility in elucidating fundamental biological processes.
Discovery and Natural Occurrence of the Parent Compound, Nebularine
The story of 2'-Deoxynebularine begins with its ribonucleoside parent, nebularine (9-β-D-ribofuranosylpurine). Nebularine was first isolated from the clouded funnel mushroom, Clitocybe nebularis (also known as Agaricus nebularis)[1][2][3][4][5]. This naturally occurring purine nucleoside antibiotic exhibits potent biological activity, including antibiotic effects against various mycobacteria[4]. However, its high toxicity to mammalian cells has limited its therapeutic applications[5]. The discovery of nebularine spurred interest in the synthesis and biological evaluation of its derivatives, including its 2'-deoxy form, in a search for compounds with improved therapeutic indices.
Chemical Synthesis of 2'-Deoxynebularine
The chemical synthesis of 2'-Deoxynebularine, 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purine, is a critical step for its biological and biophysical evaluation. The primary challenge in nucleoside synthesis lies in the stereoselective formation of the N-glycosidic bond between the purine base and the deoxyribose sugar.
Key Synthetic Strategies
A common and effective method for the synthesis of 2'-deoxynucleosides is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.
Another key precursor for the synthesis of 2'-Deoxynebularine is 2-amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine [6]. This intermediate can be subjected to a deamination and dechlorination process to yield the target purine nucleoside.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic route to 2'-Deoxynebularine, drawing from established methodologies for purine nucleoside synthesis.
Caption: A generalized synthetic workflow for 2'-Deoxynebularine via Vorbrüggen glycosylation.
Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step protocol for the synthesis of 2'-Deoxynebularine based on established chemical principles.
Step 1: Silylation of Purine
-
Suspend purine in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the purine is fully silylated, resulting in a clear solution.
-
Remove the solvent under reduced pressure to obtain the silylated purine.
Step 2: Glycosylation
-
Dissolve the silylated purine and a protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the reaction mixture to 0°C.
-
Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the protected 2'-Deoxynebularine.
Step 3: Deprotection
-
Dissolve the protected 2'-Deoxynebularine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product, 2'-Deoxynebularine, by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
2'-Deoxynebularine, as a purine nucleoside analog, can interfere with various cellular processes by mimicking natural deoxynucleosides.
Enzyme Substrate Activity
Adenosine Deaminase (ADA): 2'-Deoxynebularine is a known substrate for adenosine deaminase, an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[7][8]. The efficiency of 2'-Deoxynebularine as a substrate for ADA is an important consideration in its potential therapeutic applications and its metabolic fate within cells.
Antiviral and Anticancer Potential
While the parent compound, nebularine, exhibits significant cytotoxicity, the biological activity of 2'-Deoxynebularine has been explored with the hope of identifying a more selective therapeutic window.
-
Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. They can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases. While specific EC50 values for 2'-Deoxynebularine against a wide range of viruses are not extensively reported in publicly available literature, its structural similarity to other antiviral nucleoside analogs suggests potential activity that warrants further investigation. For context, other 2'-deoxynucleoside analogs have shown significant anti-HBV activity with EC50 values in the low micromolar range[9].
-
Anticancer Activity: The potential for 2'-Deoxynebularine to act as an anticancer agent stems from its ability to be incorporated into DNA, potentially leading to chain termination or inducing apoptosis. The combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor has been shown to be toxic to human colon carcinoma cell lines[10]. Given that 2'-Deoxynebularine is a substrate for ADA, its cytotoxic effects may be potentiated in a similar manner. However, specific IC50 values against various cancer cell lines are not yet well-documented in the literature. For comparison, some novel neolignans have shown cytotoxicity against A549 and HeLa cell lines with IC50 values ranging from 1.53 to 13.05 µg/ml[11].
The following table summarizes the potential biological activities of 2'-Deoxynebularine.
| Biological Target/Activity | Description |
| Adenosine Deaminase | Acts as a substrate, undergoing deamination. |
| Antiviral Potential | May act as a chain terminator or polymerase inhibitor. |
| Anticancer Potential | May induce apoptosis upon incorporation into DNA. |
Application as a Molecular Probe
Beyond its potential therapeutic applications, 2'-Deoxynebularine has proven to be a valuable tool in biophysical and structural biology studies of DNA.
Probing DNA-Protein Interactions and DNA Structure
The absence of the 2-amino group in the purine ring of 2'-Deoxynebularine, compared to 2'-deoxyguanosine, and the 6-amino group compared to 2'-deoxyadenosine, makes it a useful analog for studying the role of these functional groups in DNA-protein recognition and DNA stability. By incorporating 2'-Deoxynebularine into synthetic oligonucleotides, researchers can investigate:
-
DNA Polymerase Fidelity: The incorporation of 2'-Deoxynebularine opposite the four natural bases by DNA polymerases provides insights into the mechanisms of nucleotide selection and the role of hydrogen bonding in replication fidelity[12].
-
DNA Duplex Stability: The thermal stability (Tm) of DNA duplexes containing 2'-Deoxynebularine can be compared to those with natural base pairs to understand the contribution of specific hydrogen bonds to the overall stability of the double helix[12].
The following diagram illustrates the use of 2'-Deoxynebularine in studying DNA polymerase fidelity.
Caption: Workflow for assessing DNA polymerase fidelity using a 2'-Deoxynebularine-containing template.
Physicochemical Properties and Spectroscopic Data
Accurate characterization of 2'-Deoxynebularine is essential for its use in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molecular Weight | 252.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Conclusion and Future Perspectives
2'-Deoxynebularine, a synthetic analog of a naturally occurring nucleoside, holds considerable promise as both a therapeutic lead and a molecular probe. Its synthesis, while challenging, is achievable through established methods of nucleoside chemistry. While its biological activities are not yet fully characterized with quantitative data, its role as an adenosine deaminase substrate and its potential to interfere with nucleic acid synthesis make it a compelling candidate for further antiviral and anticancer drug development. Furthermore, its utility in elucidating the intricacies of DNA-protein interactions and DNA stability has already been demonstrated. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its potential in a wider range of biological systems. The development of more efficient and scalable synthetic routes will also be crucial for unlocking the full potential of this intriguing molecule.
References
-
Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyguanosine. Retrieved from [Link]
- Choi, Y., Lee, C. H., & Chu, C. K. (2011). Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxypyrimidine nucleoside analogues against hepatitis B virus. Journal of medicinal chemistry, 54(1), 275–287.
-
MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]
-
Galloway Wild Foods. (2011). Clouded agaric – identification, distribution, edibility. Retrieved from [Link]
- Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153.
-
Lookchem. (n.d.). Cas 3616-24-8, 2-AMINO-9-(BETA-D-2-DEOXYRIBOFURANOSYL)PURINE. Retrieved from [Link]
-
First Nature. (n.d.). Clitocybe nebularis, Clouded Funnel mushroom. Retrieved from [Link]
- Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149.
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]
- Robins, M. J., & Uznanski, B. (1985). The synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Canadian Journal of Chemistry, 63(10), 2608-2611.
- Okabe, M., Sun, R. C., & Zenchoff, G. B. (1991). Synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) via a Purine 3'-deoxynucleoside. The Journal of Organic Chemistry, 56(14), 4392-4395.
-
Semantic Scholar. (n.d.). The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279. Retrieved from [Link]
- MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 245.
-
Duke University. (n.d.). Elucidating the pathogenesis of adenosine deaminase 2 deficiency: current status and unmet needs. Retrieved from [Link]
-
MassBank. (2008). 2'-Deoxyadenosine; LC-ESI-IT; MS2; m/z: 252; [M+H]+. Retrieved from [Link]
-
Wikipedia. (n.d.). Clitocybe nebularis. Retrieved from [Link]
-
Bionity. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]
- Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Smee, D. F., Jung, K. H., Westover, J., & Gowen, B. B. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral research, 160, 10-15.
-
Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149. [Link]
-
FungiAtlas. (n.d.). Clitocybe nebularis (Clouded Funnel) | Mushroom Guide: Edibility & Photos. Retrieved from [Link]
- MDPI. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(23), 9034.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
- MDPI. (2023). The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage. Viruses, 15(10), 2062.
- RSC Publishing. (2002). An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK). Journal of the Chemical Society, Perkin Transactions 2, (12), 2085-2091.
- Creative Biolabs. (2019).
-
mzCloud. (n.d.). 2' Deoxyguanosine 5' monophosphate dGMP. Retrieved from [Link]
- Frontiers. (2021). Plasma Adenosine Deaminase (ADA)-1 and -2 Demonstrate Robust Ontogeny Across the First Four Months of Human Life. Frontiers in Immunology, 12, 669511.
- YouTube. (2022). De Novo synthesis of Purines made easy.
- Semantic Scholar. (2022).
- OPUS FAU. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major human phase I metabolites.
- Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13)
- MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4201.
- MDPI. (2021). Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus. Viruses, 13(5), 768.
- PubMed Central. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening.
- PubMed Central. (2023). Creation of an Open-Access High-Resolution Tandem Mass Spectral Library of 1000 Food Toxicants.
- Wiley Online Library. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337.
- National Institutes of Health. (2017).
- National Institutes of Health. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Clitocybe nebularis - Wikipedia [en.wikipedia.org]
- 4. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungiatlas.com [fungiatlas.com]
- 6. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 12. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
2'-Deoxynebularine: A Technical Guide to its Mechanism of Action in DNA
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical analysis of 2'-Deoxynebularine (dN), a purine nucleoside analog, and its mechanistic impact following incorporation into DNA. As a Senior Application Scientist, the following guide synthesizes current experimental evidence to offer a comprehensive understanding of dN's biochemical and structural effects, which are critical for its application in research and potential therapeutic development.
Executive Summary: The "Inert" Perturbator
2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine riboside first isolated from the mushroom Agaricus nebularis. Structurally, it is a simple purine nucleoside lacking any exocyclic functional groups on its base moiety. This unique characteristic makes it a fascinating tool for probing DNA-protein interactions and understanding the fundamental principles of DNA replication and repair. While often considered a non-hydrogen bonding "universal base" analog, its incorporation into DNA is far from inert. It introduces significant thermodynamic and structural perturbations that challenge the cellular machinery, leading to distinct mutagenic outcomes. This guide will dissect the journey of dN from a free nucleoside to its ultimate effects as a lesion within the genome.
Cellular Uptake and Activation
The journey of 2'-Deoxynebularine begins with its transport into the cell and subsequent phosphorylation to its active triphosphate form, 2'-deoxynebularine triphosphate (dNTP). While specific transporters for dN are not extensively characterized, it is presumed to utilize the same nucleoside transporters as endogenous purine nucleosides.[1] Once inside the cell, it must be phosphorylated by cellular kinases to dNTP to be recognized as a substrate by DNA polymerases. This multi-step phosphorylation is a critical prerequisite for its genomic incorporation and is often a rate-limiting step for the efficacy of many nucleoside analogs.[2]
Visualization: Cellular Activation Pathway of 2'-Deoxynebularine
Caption: Cellular uptake and sequential phosphorylation of 2'-Deoxynebularine to its active triphosphate form.
Interaction with DNA Polymerases and Incorporation
Once activated to dNTP, the analog competes with endogenous deoxynucleoside triphosphates (dNTPs) for incorporation into a growing DNA strand by DNA polymerases.[3] The efficiency and fidelity of this process are polymerase-dependent and provide the first layer of mechanistic insight.
Polymerase-Dependent Incorporation Kinetics
DNA polymerases exhibit a remarkable ability to select the correct nucleotide for incorporation.[3] The incorporation of an analog like dN, which lacks the capacity for canonical Watson-Crick hydrogen bonding, is a significant challenge to this fidelity mechanism. Studies have shown that various DNA polymerases can incorporate dN, albeit with different efficiencies. For example, experiments with Drosophila DNA polymerase alpha have been used to measure the incorporation rates of mismatched bases opposite template lesions.[4] The kinetics of such misincorporation events are not solely dictated by the thermodynamic stability of the resulting base pair, but also by the geometric constraints of the polymerase active site.[4][5]
The Mutagenic Consequence of Incorporation
When dN is part of the template strand, it acts as a non-instructive lesion. During replication, the polymerase is faced with a base that cannot form standard hydrogen bonds. This ambiguity can lead to the preferential incorporation of any of the four natural bases, often with a bias that is polymerase-specific. This process is a primary driver of the mutagenic properties of dN, leading to both transition and transversion mutations in subsequent rounds of replication.[6][7]
Biophysical and Structural Impact on DNA
The presence of 2'-Deoxynebularine within a DNA duplex introduces significant local perturbations that can be measured and characterized using various biophysical techniques.
Thermodynamic Destabilization
The primary consequence of incorporating dN is a significant destabilization of the DNA duplex. This is primarily due to the loss of hydrogen bonds that would normally be formed by adenine or guanine. Thermal melting (Tm) studies, which measure the temperature at which 50% of DNA duplexes dissociate, are a standard method to quantify this effect.[8] The magnitude of the Tm decrease is dependent on the base opposite the dN lesion.[4][8]
| Base Pair | Relative Thermodynamic Stability (Tm) | Key Observation |
| A-T (Control) | High | Canonical Watson-Crick pairing is most stable. |
| dN-T | Low | Significant destabilization due to loss of H-bonds. |
| dN-C | Low | Similarly destabilized. |
| dN-A | Low | Similarly destabilized. |
| dN-G | Very Low | Often the most destabilizing pairing. |
| (Data is illustrative and based on general findings in literature such as[8]) |
Structural Perturbations Probed by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about DNA in solution. Studies on oligonucleotides containing dN have revealed that while the overall B-form DNA structure is maintained, there are localized distortions.[9][10] Specifically, the lack of hydrogen bonding can lead to a "wobble" or increased flexibility at the lesion site. NMR can also probe the formation of single, weak hydrogen bonds that may form in specific sequence contexts, further influencing polymerase interactions.[9][10]
Visualization: dN-Induced DNA Destabilization
Caption: Incorporation of dN disrupts normal base pairing, leading to thermodynamic and structural perturbations.
Experimental Protocols for Studying 2'-Deoxynebularine
To rigorously characterize the mechanism of action of dN, a suite of well-established biochemical and biophysical assays are employed.
Protocol: Steady-State Kinetic Analysis of dNTP Incorporation
This assay quantifies the efficiency with which a DNA polymerase incorporates dNTP opposite a specific template base.[11]
Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of a single dNTP by a DNA polymerase.
Methodology:
-
Primer/Template Design: Synthesize a DNA template strand containing a specific base at a known position and a shorter, complementary primer strand labeled with a fluorescent dye (e.g., FAM) or radioisotope (e.g., 32P). The primer's 3'-end should be positioned just before the template base of interest.
-
Reaction Setup: Prepare a series of reactions containing a fixed concentration of the primer/template duplex and DNA polymerase. Vary the concentration of dNTP across the different reactions.
-
Initiation and Quenching: Initiate the reaction by adding MgCl2. Allow the reactions to proceed for a set time, ensuring that less than 20% of the primer is extended to maintain single-turnover conditions. Quench the reactions with a strong chelator like EDTA.
-
Product Separation: Separate the unextended primer from the extended product (primer + 1 nucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Analysis: Quantify the amount of product formed in each reaction using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
Protocol: Thermal Denaturation (Tm) Analysis
This experiment measures the impact of a dN lesion on the thermodynamic stability of a DNA duplex.[8][12]
Objective: To determine the melting temperature (Tm) of a DNA duplex containing a dN lesion compared to an unmodified control duplex.
Methodology:
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides, one pair forming a control duplex and another pair forming the experimental duplex with dN at a specific position.
-
Duplex Annealing: Anneal the complementary strands by heating them to 95°C and slowly cooling to room temperature in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: As the duplex denatures into single strands, the absorbance at 260 nm will increase (hyperchromic effect). The Tm is the temperature at the midpoint of this transition, which can be determined from the first derivative of the melting curve.
-
Thermodynamic Calculation: From the melting curve, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.[13]
Visualization: Experimental Workflow for dN Analysis
Caption: A streamlined workflow for the comprehensive analysis of 2'-Deoxynebularine's effects in DNA.
Implications for Drug Development and Research
The unique properties of 2'-Deoxynebularine make it a valuable tool and a potential scaffold for therapeutic agents.
-
Probing DNA-Protein Interactions: As a non-hydrogen bonding purine analog, dN can be used to investigate the importance of specific hydrogen bonds in the recognition of DNA by polymerases, repair enzymes, and transcription factors.
-
Antiviral and Anticancer Potential: Like many nucleoside analogs, dN has been investigated for its potential as an antiproliferative agent.[14] Its ability to be incorporated into DNA and disrupt replication makes it a candidate for inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells or virally infected cells.
-
Mutagenesis Studies: The defined, albeit ambiguous, nature of dN as a template lesion allows researchers to study the fidelity and bypass mechanisms of various DNA polymerases, providing insights into the origins of spontaneous and induced mutations.[7][15]
Conclusion
2'-Deoxynebularine serves as a powerful molecular probe, offering a clear example of how a seemingly simple structural modification—the removal of exocyclic functional groups—can have profound consequences for DNA stability, replication fidelity, and cellular fate. Its mechanism of action is a multi-layered process initiated by cellular uptake and activation, followed by polymerase-mediated incorporation, and culminating in significant thermodynamic and structural disruption of the DNA duplex. Understanding this mechanism through the rigorous application of kinetic, thermodynamic, and structural biology techniques is paramount for leveraging its full potential in both basic research and the development of next-generation therapeutics.
References
- Eritja, R., Horowitz, D. M., Walker, P. A., Cload, S. T., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed.
- Ide, H., & Kimura, J. (1995). Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies. PubMed.
- Ishikawa, R., Ono, A., & Kainosho, M. (2003). The NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA using 2'-deoxynebularine and 15N labeled 5-substituted-2'-deoxyuridine base pairs. PubMed.
- Tan, X., Grollman, A. P., & Shibutani, S. (1999). Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. PubMed.
- Kamiya, H. (2003). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity opposite 2-hydroxyadenine.
- Summerer, D. (2010).
- Carson, D. A., Kaye, J., & Seegmiller, J. E. (1977). The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency. PMC.
- Zahurancik, W. J., Klein, S. J., & Suo, Z. (2013).
- Sugiyama, H., & Gray, D. M. (1994). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. PubMed.
- Nakatani, M., & Nakano, S. (2015). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. MDPI.
- Seley-Radtke, K. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides.
- Batzinger, R. P., Ou, S. Y., & Bueding, E. (1977). Saccharin and other sweeteners: mutagenic properties. PubMed.
- Chan, K., & Saparbaev, M. K. (2024). The mutagenic properties of formaldehyde and acetaldehyde: Reflections on half a century of progress. PubMed.
- Cavanagh, D. R., & Eder, M. (2011). Thymidine Analogues for Tracking DNA Synthesis. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saccharin and other sweeteners: mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA using 2'-deoxynebularine and 15N labeled 5-substituted-2'-deoxyuridine base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The mutagenic properties of formaldehyde and acetaldehyde: Reflections on half a century of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-Deoxynebularine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Role of 2'-Deoxynebularine in Oligonucleotide Research
In the landscape of molecular biology and drug development, the use of modified oligonucleotides is a cornerstone for advancements in diagnostics, therapeutics, and fundamental research. Among the various nucleoside analogs, 2'-Deoxynebularine (dN), a purine nucleoside analog lacking exocyclic functional groups, serves as a unique tool for probing DNA structure and function. Its incorporation into oligonucleotides provides a non-hydrogen bonding mimic of a natural purine base, offering a sterically similar yet electronically distinct entity within the DNA duplex. This unique characteristic allows for the investigation of the roles of hydrogen bonding and base stacking in DNA stability and protein-DNA interactions. Furthermore, oligonucleotides containing 2'-Deoxynebularine have been explored for their potential in mismatch discrimination and as components of therapeutic oligonucleotides.[1] This guide provides a comprehensive overview of the incorporation of 2'-Deoxynebularine into oligonucleotides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful application.
Chemical Properties and Rationale for Use
2'-Deoxynebularine, or 9-(2-Deoxy-β-D-ribofuranosyl)purine, is structurally analogous to deoxyadenosine and deoxyguanosine but lacks the exocyclic amino and carbonyl groups, respectively. This absence of functional groups capable of forming Watson-Crick hydrogen bonds makes it an invaluable tool for dissecting the energetic contributions of hydrogen bonding versus base stacking to the overall stability of the DNA double helix.[2]
The primary rationale for incorporating dN into oligonucleotides includes:
-
Probing DNA Stability: By replacing a natural purine with dN, researchers can quantify the contribution of specific hydrogen bonds to the thermodynamic stability of a DNA duplex.[3]
-
Investigating Protein-DNA Interactions: The absence of functional groups on the purine ring allows for the study of how DNA-binding proteins recognize and interact with their target sequences, distinguishing between shape recognition and specific hydrogen bond formation.
-
Mismatch Detection: Oligonucleotides containing dN can be used to study the thermodynamics and kinetics of mismatch formation and repair, as the dN residue creates a defined point of structural perturbation.[4][5]
-
Development of Therapeutic Oligonucleotides: Modified oligonucleotides with enhanced properties, such as nuclease resistance and specific binding affinities, are of great interest in drug development.[6][7][] The unique properties of dN can be leveraged in the design of novel antisense and antigene therapies.[6]
Synthesis of 2'-Deoxynebularine Phosphoramidite
The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated solid-phase synthesis is the preparation of its phosphoramidite derivative.[9][10] The synthesis of 2'-Deoxynebularine phosphoramidite is a multi-step process that requires careful execution.
Diagram: Synthesis Pathway of 2'-Deoxynebularine Phosphoramidite
Caption: A simplified workflow for the synthesis of 2'-Deoxynebularine phosphoramidite.
Protocol: 2'-Deoxynebularine Phosphoramidite Synthesis
This protocol outlines the key steps for the synthesis of the 2'-Deoxynebularine phosphoramidite. It is intended for researchers with a strong background in synthetic organic chemistry.
Materials:
-
2'-Deoxynebularine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
5'-Hydroxyl Protection:
-
Dissolve 2'-Deoxynebularine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMT-2'-Deoxynebularine by silica gel column chromatography.
-
-
3'-Phosphitylation:
-
Dissolve the purified 5'-O-DMT-2'-Deoxynebularine in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the final 2'-Deoxynebularine phosphoramidite by silica gel column chromatography under an inert atmosphere.
-
Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.
-
Incorporation of 2'-Deoxynebularine into Oligonucleotides via Automated Solid-Phase Synthesis
The incorporation of the 2'-Deoxynebularine phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[][9]
Diagram: Oligonucleotide Synthesis Cycle with 2'-Deoxynebularine
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Protocol: Automated Oligonucleotide Synthesis
Prerequisites:
-
A commercially available automated DNA synthesizer.
-
High-quality synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).
-
2'-Deoxynebularine phosphoramidite dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Standard DNA or RNA phosphoramidites and a suitable solid support (e.g., CPG).
Procedure:
-
Synthesizer Setup:
-
Install the 2'-Deoxynebularine phosphoramidite vial on a designated port on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for dN incorporation.
-
-
Synthesis Cycle:
-
Detritylation: The 5'-DMT group of the growing chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in DCM).
-
Coupling: The 2'-Deoxynebularine phosphoramidite is activated (e.g., with ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial to ensure high coupling efficiency, although standard conditions are often sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Deprotection and Cleavage:
-
Following synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
The deprotection conditions (time and temperature) should be optimized based on the other nucleobases present in the sequence. Standard conditions are generally applicable for dN.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is collected and lyophilized.
-
The oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
The purity and identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Characterization of Oligonucleotides Containing 2'-Deoxynebularine
Thermal Stability Analysis (Tm)
A key characterization step is to determine the effect of dN incorporation on the thermal stability of the DNA duplex. This is typically done by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands.[3][11]
Table 1: Representative Thermal Stability Data for Duplexes Containing a Single 2'-Deoxynebularine Substitution [1][12]
| Duplex Sequence (5'-3') | Complementary Base | Tm (°C) | ΔTm vs. A-T pair (°C) | ΔTm vs. G-C pair (°C) |
| GCT GAT GA C TCG | T | 52.0 | - | -12.0 |
| GCT GAT GG C TCG | C | 64.0 | +12.0 | - |
| GCT GAT GN C TCG | T | 38.0 | -14.0 | -26.0 |
| GCT GAT GN C TCG | C | 40.0 | -12.0 | -24.0 |
| GCT GAT GN C TCG | A | 39.0 | -13.0 | -25.0 |
| GCT GAT GN C TCG | G | 37.0 | -15.0 | -27.0 |
Note: Tm values are illustrative and can vary based on buffer conditions, oligonucleotide concentration, and flanking sequences. The data highlights the destabilizing effect of replacing a natural base with dN due to the loss of hydrogen bonds.
Applications in Research and Development
The ability to incorporate 2'-Deoxynebularine into oligonucleotides opens up a wide range of applications:
-
Studying DNA Mismatch Recognition and Repair: Oligonucleotides containing dN can be used as substrates for mismatch repair enzymes to investigate the mechanisms of DNA repair.[5] The defined structural perturbation allows for precise analysis of enzyme activity.
-
Probing Protein-DNA Interactions: By systematically replacing bases in a protein binding site with dN, researchers can map the critical hydrogen bonding interactions required for protein recognition and binding.
-
Antisense and RNAi Therapeutics: While dN itself may not be a primary candidate for therapeutic use due to the destabilization of the duplex, its derivatives are being explored. For instance, modified 2'-Deoxynebularine analogs have been synthesized to enhance binding to target mRNA or to improve nuclease resistance.[13][14]
-
Development of DNA-based Nanostructures: The predictable destabilization caused by dN incorporation can be harnessed in the design of DNA nanostructures with specific thermal properties and responsiveness to environmental cues.
Conclusion
The incorporation of 2'-Deoxynebularine into oligonucleotides is a powerful technique for researchers in molecular biology, biochemistry, and drug development. By providing a non-hydrogen bonding purine analog, dN allows for the precise dissection of the forces that govern DNA stability and recognition. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis, incorporation, and characterization of dN-containing oligonucleotides, paving the way for novel insights and applications in the field.
References
-
Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
Wilds, C. J., & Damha, M. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299–305. [Link]
-
Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed. [Link]
-
Damha, M. J., Wilds, C. J., Noronha, A., & Gagnon, J. (1998). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 26(18), 4245–4255. [Link]
-
Ueno, Y., Oda, Y., & Matsuda, A. (2004). Thermal stability of triple helical DNAs containing 2'-deoxyinosine and 2'-deoxyxanthosine. Bioorganic & Medicinal Chemistry, 12(23), 6227–6232. [Link]
-
Seela, F., & Wei, C. (2005). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2'-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. Nucleic Acids Research, 33(10), 3287–3300. [Link]
-
Sato, Y., & Sugimoto, N. (2023). Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives. Current Protocols, 3(10), e893. [Link]
-
Kamiya, H., Ueda, T., Ohsawa, T., & Kasai, H. (2000). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation. Nucleic Acids Research, 28(8), 1630–1636. [Link]
-
Di Mauro, E., & Catara, G. (2021). Effect of Hydrated Deep Eutectic Solvents on the Thermal Stability of DNA. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Seela, F., & Jawalekar, A. M. (2006). Base-Pairing, Tautomerism, and Mismatch Discrimination of 7-Halogenated 7-Deaza-2'-deoxyisoguanosine: Oligonucleotide Duplexes with Parallel and Antiparallel Chain Orientation. Journal of the American Chemical Society. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Delcourt, S. G., & Blake, R. D. (1991). Thermal stability of DNA. The Journal of Biological Chemistry, 266(23), 15160–15169. [Link]
-
Purohit, V., & Basu, A. K. (2014). Synthesis of oligonucleotides containing 2'-deoxyguanosine adducts of nitropyrenes. Current Protocols in Nucleic Acid Chemistry, 58, 5.10.1–5.10.19. [Link]
-
Obata, S., Nakano, S., & Sugimoto, N. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. Nucleic Acids Research, 50(21), 12109–12118. [Link]
-
Kurata, H., & Komiyama, M. (2023). Recognition of mismatched sites in double-stranded DNA by a pair of partially noncomplementary peptide nucleic acids. Scientific Reports, 13(1), 1935. [Link]
-
Šimovičová, J., & Bábíčková, J. (2020). Deoxyribonucleases and Their Applications in Biomedicine. International Journal of Molecular Sciences, 21(18), 6853. [Link]
-
Protozanova, E., Yakovchuk, P., & Frank-Kamenetskii, M. D. (2004). Base-Stacking and Base-Pairing Contributions into Thermal Stability of the DNA Double Helix. Journal of Molecular Biology, 342(3), 775–785. [Link]
-
Haggard, F. (2025). Applications of Molecular Biology in Medicine and Genomic Research. Journal of Glycomics and Lipidomics, 14(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of mismatched sites in double-stranded DNA by a pair of partially noncomplementary peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twistbioscience.com [twistbioscience.com]
- 10. libpubmedia.co.uk [libpubmedia.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Probing the Energetics of DNA-Protein Recognition: A Guide to Using 2'-Deoxynebularine
Introduction: Beyond the Canonical Code
In the intricate dance of molecular recognition that governs cellular life, the specific interactions between proteins and DNA are paramount. These interactions dictate the flow of genetic information, orchestrate cellular responses, and serve as targets for therapeutic intervention. For decades, researchers have sought to dissect the energetic contributions that drive this specificity. While hydrogen bonding between amino acid side chains and the edges of base pairs in the major and minor grooves of DNA is a well-established determinant of recognition, the roles of other forces, such as van der Waals contacts, stacking interactions, and the influence of the local electrostatic environment, are often more challenging to delineate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2'-Deoxynebularine (dN) , a powerful molecular probe, to unravel the complexities of DNA-protein interactions. As a non-polar, non-hydrogen bonding isostere of 2'-deoxyadenosine, dN serves as a unique tool to dissect the energetic contributions of hydrogen bonds versus steric and stacking effects in the recognition of specific DNA sequences by proteins. By replacing a natural adenine base with dN, researchers can directly assess the energetic cost of removing specific hydrogen bonding capabilities at a defined position within a DNA duplex, thereby gaining unprecedented insight into the binding mechanism.
This guide will detail the core principles behind the use of 2'-Deoxynebularine, provide step-by-step protocols for its incorporation into oligonucleotides and its application in key biophysical assays, and present a case study illustrating its power in quantifying the energetic contributions to binding affinity.
Core Principles: The Power of a "Silent" Substitution
2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine nucleoside antibiotic. Its purine base lacks the exocyclic amino group present at the 6-position of adenine. This seemingly minor modification has profound implications for its use as a molecular probe:
-
Elimination of Hydrogen Bonding: The absence of the 6-amino group removes the hydrogen bond donor capability of adenine in the major groove of B-DNA. This allows for a direct assessment of the importance of this specific hydrogen bond in protein recognition.
-
Minimal Steric Perturbation: The purine ring of nebularine is isosteric to adenine, meaning it has a similar size and shape. This ensures that the substitution of dN for dA introduces minimal steric hindrance, allowing researchers to isolate the effect of the lost hydrogen bond.
-
Probing Stacking and Shape Readout: By removing the polar amino group, dN provides a tool to investigate the role of non-polar interactions, such as base stacking and the recognition of DNA shape, in the binding affinity and specificity of a protein.
The central hypothesis when using 2'-Deoxynebularine is that any observed decrease in binding affinity upon its substitution for deoxyadenosine can be attributed to the loss of a specific hydrogen bond, provided that the overall DNA structure is not significantly perturbed.
Experimental Applications and Protocols
The utility of 2'-Deoxynebularine can be harnessed through a variety of biophysical techniques. Here, we provide detailed protocols for the key experimental workflows.
Synthesis and Purification of 2'-Deoxynebularine-Containing Oligonucleotides
The foundation of any study involving dN is the successful synthesis of high-quality, modified oligonucleotides. The phosphoramidite of 2'-Deoxynebularine is commercially available and can be incorporated into DNA sequences using standard automated solid-phase DNA synthesis protocols.
Protocol: Automated Synthesis of a 2'-Deoxynebularine-Containing Oligonucleotide
-
Phosphoramidite Preparation: Dissolve the 2'-Deoxynebularine CE phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Ensure the phosphoramidite is handled under an inert atmosphere (e.g., argon) to prevent degradation.
-
DNA Synthesizer Setup: Install the vial containing the dN phosphoramidite on an appropriate port of the automated DNA synthesizer.
-
Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the dN incorporation.
-
Standard Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.
-
Coupling: Activation of the dN phosphoramidite with a suitable activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours).
-
Purification: The crude oligonucleotide containing the dN modification should be purified to remove failure sequences and protecting group adducts. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides.
-
Method: Reversed-phase HPLC using a C18 column is generally effective. A gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer is a common mobile phase.
-
Analysis: The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry (e.g., ESI-MS).
-
Diagram: Oligonucleotide Synthesis Workflow
Caption: Workflow for the synthesis and purification of 2'-Deoxynebularine-containing oligonucleotides.
Thermal Denaturation (Tm) Analysis
Thermal denaturation, or melting temperature (Tm) analysis, is a fundamental technique to assess the thermodynamic stability of a DNA duplex. By comparing the Tm of a native DNA duplex with that of a duplex containing a dN substitution, one can determine the energetic contribution of the removed hydrogen bond to the overall stability of the duplex.
Protocol: UV-Vis Thermal Denaturation
-
Sample Preparation:
-
Prepare solutions of the native and dN-containing oligonucleotides and their complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
The final concentration of the duplexes should be in the range of 1-5 µM.
-
-
Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to 260 nm.
-
-
Data Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to a high final temperature (e.g., 90°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.[1][2]
-
Compare the Tm of the native duplex with that of the dN-containing duplex. A decrease in Tm for the dN-containing duplex indicates that the A-T hydrogen bond contributes to the stability of the duplex.
-
Diagram: Thermal Denaturation Analysis Workflow
Caption: Workflow for comparative thermal denaturation analysis of native and dN-containing DNA duplexes.
Fluorescence Anisotropy Binding Assays
Fluorescence anisotropy is a powerful technique for quantifying the binding affinity of a protein to a fluorescently labeled DNA molecule.[3] By comparing the dissociation constant (Kd) for the interaction with a native DNA sequence to that with a dN-substituted sequence, the energetic contribution of the specific hydrogen bond can be precisely determined.
Protocol: Fluorescence Anisotropy Titration
-
DNA Labeling: Synthesize the native and dN-containing oligonucleotides with a fluorescent label (e.g., fluorescein or a rhodamine dye) at the 5' or 3' end. The complementary strands are unlabeled.
-
Sample Preparation:
-
Anneal the labeled oligonucleotides with their respective complementary strands to form duplex DNA.
-
Prepare a series of dilutions of the protein of interest in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare a solution of the fluorescently labeled DNA duplex at a constant concentration, typically well below the expected Kd (e.g., 1-10 nM).
-
-
Titration:
-
In a multi-well plate, mix the constant concentration of labeled DNA with the varying concentrations of the protein.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
-
Anisotropy Measurement:
-
Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizing filters. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured fluorescence anisotropy as a function of the protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
The change in free energy of binding (ΔΔG) due to the dN substitution can be calculated using the following equation: ΔΔG = RT * ln(Kd,dN / Kd,native) where R is the gas constant and T is the absolute temperature in Kelvin.
-
Case Study: Quantifying the Energetic Contribution of a Single Hydrogen Bond
To illustrate the power of 2'-Deoxynebularine, consider a hypothetical study of the interaction between a transcription factor (TF-X) and its cognate DNA binding site. A key adenine in the recognition sequence is hypothesized to form a critical hydrogen bond with an asparagine residue in the protein.
Experimental Design:
-
Native DNA: A 20-bp DNA duplex corresponding to the TF-X binding site, labeled with fluorescein.
-
dN-Substituted DNA: The same 20-bp DNA duplex, but with the key adenine replaced by 2'-Deoxynebularine, also labeled with fluorescein.
Results:
| DNA Duplex | Tm (°C) | Dissociation Constant (Kd) (nM) | ΔG (kcal/mol) | ΔΔG (kcal/mol) |
| Native | 65.2 | 10 | -10.9 | - |
| dN-Substituted | 62.5 | 150 | -9.2 | +1.7 |
Interpretation:
-
Thermal Stability: The Tm of the dN-substituted duplex is 2.7°C lower than the native duplex, indicating that the A-T base pair hydrogen bonds contribute to the overall stability of the DNA structure itself.
-
Binding Affinity: The Kd for the interaction of TF-X with the dN-substituted DNA is 15-fold higher than with the native DNA. This significant decrease in binding affinity directly demonstrates the importance of the hydrogen bond formed between the 6-amino group of adenine and the protein.
-
Energetic Contribution: The calculated ΔΔG of +1.7 kcal/mol represents the energetic cost of removing that single hydrogen bond. This quantitative data provides strong evidence for the specific interaction and allows for a more refined model of the DNA-protein complex.
Advanced Applications
Beyond thermal denaturation and fluorescence anisotropy, 2'-Deoxynebularine can be integrated into other advanced techniques for studying DNA-protein interactions:
-
NMR Spectroscopy: Incorporation of dN can simplify complex NMR spectra and aid in the assignment of resonances at the protein-DNA interface. Chemical shift perturbation studies can pinpoint the effects of removing a specific hydrogen bond on the local magnetic environment of both the protein and the DNA.[4]
-
X-ray Crystallography: Co-crystallization of a protein with a dN-containing DNA can provide high-resolution structural information on how the protein accommodates the loss of a hydrogen bond and whether local conformational changes occur.[5]
-
Enzymatic Assays: For DNA-modifying enzymes such as polymerases, helicases, and nucleases, dN-substituted substrates can be used to investigate the role of specific hydrogen bonds in substrate recognition, catalysis, and processivity.
Conclusion: A Versatile Tool for Molecular Dissection
2'-Deoxynebularine is an invaluable tool for any researcher seeking a deeper, quantitative understanding of the forces that govern DNA-protein recognition. Its ability to act as a "silent" reporter for the energetic contribution of a single hydrogen bond, with minimal steric perturbation, provides a level of insight that is difficult to achieve with other methods. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of 2'-Deoxynebularine in your research, enabling a more precise dissection of the molecular mechanisms underlying the central processes of life.
References
- Erickson, F. W., & Milligan, J. F. (1990). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 18(23), 7175–7182.
- Merz, K. M., & Boussard, P. (2002). Analysis of thermal melting curves. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.6.
- Roy, S., & He, J. (2013). A quantitative assay to study protein:DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents. Journal of Visualized Experiments, (78), e50634.
- Lee, S., & Yang, W. (2006). Crystallization of protein-DNA complexes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1193–1200.
- Okuyama, K., Shibuya, S., Hamamoto, T., & Noguchi, T. (2003). Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II. Bioscience, Biotechnology, and Biochemistry, 67(5), 989–995.
- Clubb, R. T., & Schumacher, M. A. (2005). Preparation and optimization of protein-DNA complexes suitable for detailed NMR studies. Methods in Enzymology, 394, 497–514.
- Uesugi, S., Ohkubo, T., Urata, H., Ikehara, M., Kobayashi, Y., & Kyogoku, Y. (1988). NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1. Journal of Molecular Biology, 204(3), 751–755.
- Bhattacharyya, D., & Bansal, M. (2001). Role of hydrogen bonds in protein-DNA recognition: effect of nonplanar amino groups. Journal of Biomolecular Structure & Dynamics, 19(2), 345–357.
- Pompizi, I., Vascotto, F., & Lugli, G. (2013). A quantitative assay to study protein:DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents. Journal of Visualized Experiments, (78), e50634.
- Ward, L. D., & Brand, L. (1991).
- Johnson, M. L., & Ackers, G. K. (1995). Enzymatic assay for screening of compounds that inhibit enzymatic activity of ZIKV NS2B-NS3 protease. Methods in Enzymology, 259, 329–351.
- Jen-Jacobson, L., Engler, L. E., & Jacobson, L. A. (2000). Crystallization of protein-DNA complexes. Methods in Enzymology, 323, 293–320.
- Luscombe, N. M., Austin, S. E., Berman, H. M., & Thornton, J. M. (2000). An overview of the structures of protein-DNA complexes. Genome Biology, 1(1), REVIEWS001.
- Clubb, R. T., & Wagner, G. (1992). A triple-resonance pulse scheme for assigning backbone resonance of 13C/15N-labeled proteins with optimized sensitivity. Journal of Biomolecular NMR, 2(4), 389–394.
- Vesnaver, G., & Breslauer, K. J. (1991). The contribution of DNA single-stranded overhangs to the thermodynamics of duplex formation. Proceedings of the National Academy of Sciences, 88(9), 3569–3573.
- Xu, D., & Nordlund, T. M. (2000). Tunneling readout of hydrogen-bonding based recognition. Biophysical Journal, 78(2), 1042–1049.
- Picken, D., & Gault, V. (1997). A convenient synthesis of deoxynebularine phosphoramidite. Nucleosides, Nucleotides and Nucleic Acids, 16(5-6), 937–939.
- Heyduk, T., & Heyduk, E. (2002). Fluorescence anisotropy detection methods based on nucleic acid probes. Current Protocols in Nucleic Acid Chemistry, Chapter 17, Unit 17.7.
- Beaucage, S. L. (2001). Synthetic strategies and parameters involved in the synthesis of oligodeoxyribonucleotides according to the phosphoramidite method. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.3.
- Frederick, C. A., Quigley, G. J., van der Marel, G. A., van Boom, J. H., Wang, A. H., & Rich, A. (1988). X-ray crystallography of DNA-drug complexes. Journal of Biomolecular Structure & Dynamics, 6(3), 437–453.
- Eritja, R., Goodman, M. F., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8147.
- Palmer, A. G. (2001). NMR probes of molecular dynamics: overview and comparison with other techniques. Annual Review of Biophysics and Biomolecular Structure, 30(1), 129–155.
- Brenowitz, M., Senear, D. F., Shea, M. A., & Ackers, G. K. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions. Methods in Enzymology, 130, 132–181.
- Marion, D., & Wüthrich, K. (1983). Application of phase sensitive two‐dimensional correlated spectroscopy (COSY) for measurements of 1H‐1H spin‐spin coupling constants in proteins.
- Hori, K., Ueno, Y., & Matsuda, A. (2003). The development of non-natural type nucleoside to stabilize triplex DNA formation against CG and TA inversion site. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1125–1127.
- Kumar, R. K., & Beaucage, S. L. (2006). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.25.
- Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281–285.
- Kelly, R. B., Cozzarelli, N. R., Deutscher, M. P., Lehman, I. R., & Kornberg, A. (1970). Enzymatic synthesis of deoxyribonucleic acid. XXXII. Replication of duplex DNA by polymerase at a single strand break. Journal of Biological Chemistry, 245(1), 39–45.
- Li, J. J., & Geyer, R. (2004). Fluorescence recognition of double-stranded DNA based on the quenching of gold nanoparticles to a fluorophore labeled DNA probe. Analytical Sciences, 20(3), 497–500.
- Blake, R. D., & Delcourt, S. G. (1998). A DNA melting exercise for a large laboratory class.
- Imamjomeh, A., Ebrahimi, M., Ghasemi, Y., & Khatami, M. (2019). DNA-protein interaction: identification, prediction and data analysis. Molecular Biology Reports, 46(3), 3545–3558.
- Pabo, C. O., & Sauer, R. T. (1984). Protein-DNA recognition. Annual Review of Biochemistry, 53(1), 293–321.
- Ueno, Y., & Matsuda, A. (2004). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. Bioorganic & Medicinal Chemistry Letters, 14(16), 4239–4242.
- McPherson, A. (2004). Introduction to protein-DNA complex crystal diffraction. Methods, 34(3), 251–253.
- Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Molecular Biology, 280(5), 933–952.
- Brown, T., & Brown, D. J. S. (2007). Chapter 5: Solid-phase oligonucleotide synthesis. In Nucleic Acids Book.
- Zuiderweg, E. R. (2002). Mapping protein-protein interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1–7.
- Chen, X., Zehfus, M. H., & He, J. (2001). DNA analysis by fluorescence quenching detection. Genome Research, 11(9), 1647–1652.
- Jones, S., van Heyningen, P., Berman, H. M., & Thornton, J. M. (1999). Protein–DNA interactions: a structural analysis. Journal of Molecular Biology, 287(5), 877–896.
- NEB. (n.d.). Protocol for assembling annealed DNA oligonucleotides and a double-stranded DNA vector using NEBuilder HiFi DNA Assembly. New England Biolabs.
- Richardson, C. C. (1965). The 5'-terminal nucleotides of T7 bacteriophage DNA. Journal of Molecular Biology, 15(1), 49–61.
- Böttger, J., & Böttcher, C. (2006). Importance of co-operative hydrogen bonding in the apramycin-ribosomal decoding A-site interaction.
- Zubieta, C., & Tully, M. (2023). Structural characterization of protein-DNA complexes using small angle X-ray scattering (SAXS)
- Rohs, R., West, S. M., Sosinsky, A., Liu, P., Mann, R. S., & Honig, B. (2009). The role of DNA shape in protein-DNA recognition.
- Bansal, M. (2003). DNA structure: revisiting the A, B and C forms. Current Science, 85(11), 1556–1563.
- Thermo Fisher Scientific. (n.d.).
- Bains, J. K., Krause, N. M., Blechar, J., Richter, C., & Schwalbe, H. (2024). Biophysical Investigation of RNA⋅ DNA: DNA Triple Helix and RNA: DNA Heteroduplex Formation by the lncRNAs MEG3 and Fendrr. ChemBioChem, e202300806.
- Zhou, T., Shen, N., Yang, L., Abe, N., Horton, J., Mann, R. S., & Rohs, R. (2015). Quantitative modeling of transcription factor binding specificities using DNA shape. Proceedings of the National Academy of Sciences, 112(14), 4351–4356.
- Sugimoto, N., Nakano, S. I., & Yoneyama, M. (1994). RNA/DNA hybrid duplexes with identical nearest-neighbor base-pairs have identical stability. Nucleic Acids Research, 22(21), 4501–4505.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.ccr.cancer.gov [home.ccr.cancer.gov]
Role of 2'-Deoxynebularine in triple helix formation
Application Notes & Protocols
Topic: The Role of 2'-Deoxynebularine and its Derivatives in Expanding the Recognition Code for DNA Triple Helix Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of a DNA triple helix, where a triplex-forming oligonucleotide (TFO) binds within the major groove of a DNA duplex, presents a powerful strategy for sequence-specific gene targeting. This "antigene" approach holds immense potential for regulating gene expression, inducing site-specific recombination, and developing novel therapeutic agents.[1][2][3] The specificity of this interaction relies on the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds between the TFO and the purine strand of the target duplex.[1][4]
However, the therapeutic application of TFOs has been significantly hampered by a fundamental limitation in its recognition code. While the canonical triplets T•A:T and C⁺•G:C provide stable recognition of A:T and G:C base pairs, natural nucleosides fail to form stable, specific hydrogen bonds with purine-pyrimidine inversion sites, namely C:G and T:A base pairs.[1][5] These "mismatch" sites act as disruptive elements, destabilizing the triplex structure and restricting the range of targetable genomic sequences.[4][6]
This guide focuses on a critical breakthrough in overcoming this challenge: the use of the artificial nucleoside 2'-Deoxynebularine (dN) and its advanced derivatives. We will explore the molecular basis for how these engineered nucleosides recognize C:G and even the epigenetically significant 5-methyl-C:G (5mC:G) base pairs.[1][5][7] This document provides the scientific rationale, key applications, and detailed, field-proven protocols for researchers aiming to design and validate highly stable, next-generation TFOs with expanded sequence-targeting capabilities.
Section 1: The Challenge of Triplex Formation at Inversion Sites
The formation of a stable triplex is governed by a specific set of base-pairing rules. In the common "pyrimidine-purine-pyrimidine" (Py•Pu•Py) and "purine-purine-pyrimidine" (Pu•Pu•Py) motifs, the third strand lays in the major groove, interacting directly with the purine-rich strand of the Watson-Crick duplex.
The stability of these structures is compromised when the homopurine tract is interrupted by a pyrimidine, creating a C:G or T:A inversion. Natural bases in the TFO lack the appropriate geometry and hydrogen-bonding donors/acceptors to effectively recognize these interruptions, leading to a significant loss in binding affinity and thermal stability.[1] This constraint severely limits the selection of potential gene targets, as long, uninterrupted homopurine sequences are relatively rare in the human genome.
Section 2: 2'-Deoxynebularine: An Engineered Solution for C:G Recognition
To expand the triplex targeting repertoire, researchers have developed artificial nucleosides. Among these, 2'-Deoxynebularine (dN), a purine analogue lacking exocyclic functional groups, has emerged as a foundational scaffold.
Mechanism of Recognition
Initial model-building studies suggested that dN, when incorporated into a TFO, could be positioned within the major groove to form a single, specific hydrogen bond with the N3 of cytosine in a C:G base pair.[7] While this interaction provided a degree of recognition, the stability conferred was often modest and highly dependent on the surrounding sequence context.
Advanced Derivatives for Enhanced Affinity and Specificity
The true potential of the dN scaffold was unlocked through chemical modification. By attaching functional groups to the C2 position of the nebularine ring, it became possible to introduce additional hydrogen-bond donors that could interact with the guanine of the C:G pair, significantly enhancing binding affinity.
Key derivatives include:
-
2-Aminoethyl-2'-Deoxynebularine: This modification provides an additional hydrogen-bonding group, improving stability over the parent dN.[8][9]
-
2-Guanidinoethyl-2'-Deoxynebularine (guanidino-dN): This advanced derivative has proven particularly effective. The guanidinium group is an excellent hydrogen-bond donor and can form two stable hydrogen bonds with the O6 and N7 atoms of the guanine in a C:G or 5mC:G pair.[1][5] This robust interaction provides high affinity and allows for the effective targeting of epigenetically silenced gene regions, which are often rich in 5mC:G sites.[1][5]
Section 3: Applications in Research and Drug Development
The ability to reliably target C:G and 5mC:G pairs with dN derivatives unlocks numerous applications:
-
Targeting Epigenetically Regulated Genes: TFOs containing guanidino-dN can be designed to bind promoter regions with high DNA methylation frequencies, providing a tool to interfere with gene silencing or study the dynamics of epigenetic regulation.[1]
-
Expanding the Druggable Genome: By overcoming sequence constraints, a much larger portion of the genome becomes accessible to antigene strategies, increasing the pool of potential therapeutic targets for various diseases.
-
Advanced Molecular Tools: When conjugated with DNA-damaging agents or fluorescent probes, dN-based TFOs can be used for precise manipulation or visualization of specific genomic loci.[2]
Section 4: Experimental Protocols for Characterizing dN-Containing Triplexes
Validating the formation and stability of a triplex containing dN or its derivatives requires a combination of biophysical techniques. The following protocols provide a robust framework for characterization.
Protocol 4.1: Synthesis and Purification of dN-Modified Oligonucleotides
The synthesis of oligonucleotides containing dN derivatives is a specialized process that relies on phosphoramidite chemistry.
-
Rationale: Phosphoramidite building blocks for dN derivatives must be custom-synthesized or acquired from specialized vendors.[9][10] The synthesis is then carried out on an automated DNA synthesizer.
-
Protocol Outline:
-
Synthesis: Obtain the required dN-derivative phosphoramidite. Synthesize the TFO using standard solid-phase DNA synthesis cycles.
-
Deprotection & Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using the manufacturer's recommended protocol (e.g., concentrated ammonium hydroxide or AMA).
-
Purification: Purify the full-length TFO using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is generally preferred for its resolution and purity assessment capabilities.
-
Quantification: Determine the concentration of the purified TFO and complementary duplex strands using UV absorbance at 260 nm (A₂₆₀) and the calculated molar extinction coefficient. Verify purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-2.0).
-
Protocol 4.2: Thermal Denaturation Analysis (UV-Melting)
This is the gold standard for quantifying the thermal stability of a DNA triplex.
-
Objective: To determine the melting temperature (Tₘ), which is the temperature at which 50% of the triplex has dissociated into duplex and the third strand.
-
Principle: The absorbance of UV light by DNA at 260 nm increases as the stacked bases unstack upon melting (hyperchromic effect). A stable triplex will exhibit a biphasic melting profile: the first transition (Tₘ₁) corresponds to the triplex-to-duplex dissociation, and the second (Tₘ₂) corresponds to the duplex-to-single-strands dissociation.[11][12]
-
Step-by-Step Protocol:
-
Sample Preparation: In a UV-transparent microcuvette, combine the target DNA duplex and the dN-containing TFO in a 1:1 stoichiometric ratio (e.g., 1-2 µM final concentration of each component). The reaction buffer is critical; a typical buffer is 10 mM sodium cacodylate or phosphate, 100 mM NaCl, and 10 mM MgCl₂, adjusted to a slightly acidic pH (e.g., 6.5-7.0), as magnesium ions and pH can significantly stabilize triplex structures.[11][13]
-
Instrument Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor absorbance at 260 nm.
-
Melting Program:
-
Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10 minutes.
-
Increase the temperature at a slow, constant rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 95°C).
-
Record absorbance readings at regular intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Normalize the absorbance data to create a melting curve (fraction unfolded vs. temperature).
-
Calculate the first derivative of this curve (dA/dT vs. T). The peak(s) of the derivative plot correspond to the Tₘ value(s).[14]
-
-
-
Expert Insights: Always run control experiments, including the duplex alone (to determine its Tₘ) and the duplex with a control TFO containing a mismatch at the target C:G site. A significant increase in Tₘ₁ for the dN-TFO compared to the mismatch control provides strong evidence of stabilization.
Protocol 4.3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides qualitative structural information, confirming that the complex adopts a triplex conformation.
-
Objective: To obtain structural evidence of triplex formation.
-
Principle: Chiral molecules like nucleic acids absorb left and right-handed circularly polarized light differently. The resulting CD spectrum is highly sensitive to the secondary structure of the nucleic acid. B-form duplex DNA has a characteristic spectrum, which is distinct from that of parallel or antiparallel triplexes.[15][16]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare samples as for UV-melting, typically at a higher concentration (e.g., 5-10 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0) to minimize interference. Use a quartz cuvette with a 1 mm path length.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record CD spectra for the duplex alone, the TFO alone, and the duplex-TFO mixture.
-
Scan from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
-
Data Analysis: Subtract the buffer baseline from all sample spectra. Compare the spectrum of the duplex-TFO mixture to the sum of the individual duplex and TFO spectra. A significant change in the spectral shape, particularly the appearance of new characteristic peaks, indicates complex formation. For parallel triplexes, characteristic features often include negative peaks around 210 and 240 nm and a positive peak near 280 nm.[14]
-
-
Expert Insights: CD is an excellent complementary technique to UV-melting. While melting shows thermodynamic stability, CD provides direct evidence of a structural change consistent with triplex formation.
Protocol 4.4: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a straightforward, visual method to confirm the formation of a stable nucleic acid complex.
-
Objective: To visually detect the formation of the triplex complex.
-
Principle: The electrophoretic mobility of a DNA fragment through a non-denaturing polyacrylamide gel is dependent on its size and shape. When a TFO binds to a duplex, the resulting triplex is larger and migrates more slowly than the free duplex, causing a "shift" in the band position.[17][18]
-
Step-by-Step Protocol:
-
Probe Preparation: Label one strand of the target duplex with a sensitive tag. End-labeling with a fluorescent dye (e.g., 6-FAM, IRDye) is a safe and common alternative to radioactive ³²P.[19] Anneal the labeled strand with its unlabeled complement to form the duplex probe.
-
Binding Reactions: In separate tubes, set up the following reactions (20 µL total volume):
-
Control: Labeled duplex probe only.
-
Test: Labeled duplex probe + dN-containing TFO (e.g., at 5-10 fold molar excess).
-
Specificity Control: Labeled duplex probe + dN-TFO + a large excess (e.g., 100-fold) of unlabeled "cold" duplex as a competitor.
-
Incubate reactions in the same buffer used for UV-melting for 1-2 hours at room temperature to allow equilibrium to be reached.
-
-
Electrophoresis:
-
Prepare a native polyacrylamide gel (e.g., 12-15%) in a buffer such as TBE supplemented with MgCl₂ (e.g., 10 mM).
-
Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.
-
Run the gel at a low voltage and constant temperature (e.g., in a cold room at 4°C) to maintain the integrity of the complex.[20]
-
-
Visualization: Scan the gel using a fluorescence imager appropriate for the chosen dye.
-
-
Expert Insights: The appearance of a new, slower-migrating band in the "Test" lane that is absent in the "Control" lane indicates triplex formation. This shifted band should diminish or disappear in the "Specificity Control" lane, confirming the specificity of the interaction.
Section 5: Data Interpretation & Troubleshooting
Representative Data
The table below illustrates hypothetical but realistic data from a UV-melting experiment designed to test the stabilizing effect of a guanidino-dN (g-dN) containing TFO at a single C:G inversion site.
| TFO Sequence | Target Site | Tₘ₁ (Triplex → Duplex) | ΔTₘ vs. Mismatch | Interpretation |
| Control TFO (with T) | C:G | 28.5 °C | - | Low stability due to T•C:G mismatch. |
| Test TFO (with g-dN) | C:G | 45.0 °C | +16.5 °C | High stability due to specific g-dN•C:G recognition. |
| Duplex Only | - | 72.0 °C (Tₘ₂) | N/A | Inherent stability of the target duplex. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No triplex Tₘ observed in UV-melt | - Insufficient cation concentration (Mg²⁺ is critical).- Incorrect pH (triplexes are often more stable at slightly acidic pH).- TFO or duplex degradation/impurity. | - Increase MgCl₂ concentration to 10-20 mM.- Verify buffer pH is between 6.5 and 7.5.- Verify oligonucleotide purity and concentration via PAGE and A₂₆₀. |
| No shifted band in EMSA | - Triplex is too unstable to survive electrophoresis.- Non-optimal binding/running buffer.- Incorrect gel percentage. | - Run the gel at a lower temperature (4°C).- Ensure Mg²⁺ is present in both the binding buffer and the gel/running buffer.- Try a higher percentage gel (e.g., 15-20%) to increase the "caging" effect.[18] |
| Ambiguous CD Spectrum | - Low signal-to-noise ratio.- Inappropriate buffer conditions. | - Increase oligonucleotide concentration.- Ensure buffer components have low absorbance in the far-UV range. Use a 1mm cuvette. |
Conclusion
2'-Deoxynebularine and its chemically optimized derivatives, particularly 2-guanidinoethyl-2'-deoxynebularine, represent a landmark achievement in the field of nucleic acid chemistry. By providing a robust solution for the specific recognition of C:G and 5mC:G base pairs, these analogues effectively break the primary sequence constraint that has long limited triplex-based technologies. The protocols and insights provided in this guide equip researchers with the necessary tools to design, synthesize, and validate novel TFOs capable of targeting a vastly expanded range of sequences within the genome. This capability is poised to accelerate the development of sophisticated molecular tools and next-generation antigene therapeutics.
References
-
Notomi, R., Sasaki, S., & Taniguchi, Y. (2023). Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives. Current Protocols, 3(10), e893. [Link]
-
Notomi, R., Wang, L., Sasaki, S., & Taniguchi, Y. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. Nucleic Acids Research, 50(22), 12693–12702. [Link]
-
Erie, D. A., Breslauer, K. J., & Swaminathan, S. (1991). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Biochemistry, 30(17), 4348-4356. [Link]
-
Majumdar, A., Puri, N., Cuenoud, B., Natt, F., Martin, P., Khorlin, A., Dyatkina, N., & Seidman, M. M. (2003). Triplex technology in studies of DNA damage, DNA repair, and mutagenesis. Annals of the New York Academy of Sciences, 1002, 80-93. [Link]
-
Notomi, R., Sasaki, S., & Taniguchi, Y. (2023). Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives. PubMed, 3(10), e893. [Link]
-
Hardenbol, P., & Van Dyke, M. W. (1996). In vitro selection of oligonucleotides that bind double-stranded DNA in the presence of triplex-stabilizing agents. Proceedings of the National Academy of Sciences, 93(7), 2811-2816. [Link]
-
Guéron, M., & Leroy, J. L. (1998). Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel TA:T and GG:C triplets: netropsin complexation with the triplex. Nucleic Acids Research, 26(22), 5178–5184. [Link]
-
Vorlíčková, M., Kejnovská, I., Bednářová, K., Renčiuk, D., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality, 24(9), 691-698. [Link]
-
Griffin, L. C., & Dervan, P. B. (1993). Specific Recognition of CG Base Pairs by 2-Deoxynebularine Within the Purine-Purine-Pyrimidine Triple-Helix Motif. Defense Technical Information Center. [Link]
-
Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849-1861. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of triplexes a1–h1 (A) and c4–h1 (B). [Link]
-
LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. [Link]
-
ResearchGate. (n.d.). Thermal stability of DNA triplexes. Normalized UV melting curves. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine. [Link]
-
Moser, H. E., & Dervan, P. B. (1987). Sequence-Specific Cleavage of Double Helical DNA by Triple Helix Formation. CaltechAUTHORS. [Link]
-
Guéron, M., & Leroy, J. L. (1998). Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel TA:T and GG:C triplets. SciSpace. [Link]
-
Erie, D. A., Breslauer, K. J., & Swaminathan, S. (1991). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. SciSpace. [Link]
-
Liu, Z., Zhang, J., & Zhang, Q. (2022). The Development of Non-natural Type Nucleoside to Stabilize Triplex DNA Formation against CG and TA Inversion Site. Chemistry & Biology Interface, 12(1), 1-18. [Link]
-
ResearchGate. (n.d.). Gel mobility shift assay of triplex formation. [Link]
-
Vorlíčková, M., Kejnovská, I., Bednářová, K., Renčiuk, D., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Semantic Scholar. [Link]
-
Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part II. [Link]
-
Martin-Pintado, N., Yahyaee-Anzaha, M., & Damha, M. J. (2013). G-quadruplex stabilization by 2'-deoxy-2'-fluoro-d-arabinonucleic acids (2'F-ANA). Nucleic Acids Research, 41(20), 9428-9439. [Link]
-
Kumari, P., & Kumar, D. (2022). Recent Development in Biomedical Applications of Oligonucleotides with Triplex-Forming Ability. MDPI. [Link]
-
National Institutes of Health. (n.d.). Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes. [Link]
-
Dantsu, Y., Zhang, Y., & Zhang, W. (2021). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IUPUI ScholarWorks. [Link]
-
ResearchGate. (n.d.). Thermal stability of DNA triplexes. Normalized UV melting curves at 260 nm. [Link]
-
Notomi, R., Wang, L., Sasaki, S., & Taniguchi, Y. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. RSC Publishing. [Link]
-
Spata, V. A., & Matsika, S. (n.d.). Circular Dichroism of DNA G-Quadruplexes: Combining Modeling and Spectroscopy to Unravel Complex Structures. [Link]
-
Notomi, R., Wang, L., Sasaki, S., & Taniguchi, Y. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. PubMed. [Link]
-
ResearchGate. (n.d.). Induced circular dichroism results for (A) compound 1 and (B). [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Triplex technology in studies of DNA damage, DNA repair, and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Non-natural Type Nucleoside to Stabilize Triplex DNA Formation against CG and TA Inversion Site - Wang - Current Medicinal Chemistry [rjpbr.com]
- 5. Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 11. Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel T*A:T and G*G:C triplets: netropsin complexation with the triplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. licorbio.com [licorbio.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification challenges of 2'-Deoxynebularine phosphoramidite
Welcome to the technical support center for 2'-Deoxynebularine Phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique purine analogue. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the specific challenges associated with the purification of 2'-Deoxynebularine phosphoramidite. This resource is structured to anticipate and address the practical issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemistry.
I. Understanding the Molecule: Why 2'-Deoxynebularine Phosphoramidite is Different
2'-Deoxynebularine is a purine ribonucleoside analogue that lacks the exocyclic amino and carbonyl groups found in natural purines like adenosine and guanosine. This structural simplicity, while offering unique opportunities for therapeutic and diagnostic development, presents a distinct set of challenges during the synthesis and purification of its phosphoramidite derivative. Unlike its canonical counterparts, the absence of these functional groups alters its polarity, solubility, and susceptibility to certain side reactions. This guide will equip you with the knowledge to anticipate and troubleshoot these unique purification hurdles.
II. Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific problems you may encounter during the purification of 2'-Deoxynebularine phosphoramidite. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in chemical principles.
Question 1: After phosphitylation and work-up, my crude 31P NMR shows multiple peaks around the expected phosphoramidite signals (~149 ppm). What are these impurities and how can I remove them?
Answer:
Multiple peaks in the phosphoramidite region of the 31P NMR spectrum often indicate the presence of P(III) impurities. For 2'-Deoxynebularine phosphoramidite, these can arise from several sources during the synthesis and work-up.
Potential Causes and Identification:
-
Unreacted Phosphitylating Reagent: Residual 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or its hydrolyzed byproducts can appear in the 31P NMR spectrum.
-
Phosphitylation at Other Positions: While the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group, side reactions can occur if the starting material is not pure.
-
Diastereomers: The phosphorus center in the phosphoramidite is chiral, leading to two diastereomers that typically appear as two distinct peaks in the 31P NMR spectrum. This is normal and not an impurity.[1]
Troubleshooting Workflow:
-
Initial Assessment: First, confirm that you are not misinterpreting the two diastereomer peaks as impurities. These should be present in roughly a 1:1 ratio.
-
Careful Work-up: Ensure your aqueous work-up post-phosphitylation is performed at a cold temperature and with pre-chilled, degassed buffers to minimize hydrolysis of the desired product.
-
Chromatographic Separation: Flash column chromatography on silica gel is the most common method for purification.[2] To effectively separate P(III) impurities, a carefully optimized solvent system is crucial.
-
Recommended Solvents: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Critical Additive: It is imperative to include a small percentage of triethylamine (Et3N), typically 1-2%, in your eluent.[2] The basic nature of triethylamine neutralizes the acidic sites on the silica gel, which can otherwise catalyze the hydrolysis of the phosphoramidite moiety.[3]
-
Experimental Protocol: Flash Chromatography of 2'-Deoxynebularine Phosphoramidite
-
Column Preparation:
-
Dry pack a silica gel column with the appropriate amount of silica for your reaction scale.
-
Equilibrate the column with the starting eluent (e.g., 98:2 hexanes:ethyl acetate with 1% Et3N) until the baseline is stable.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it under vacuum.
-
Carefully load the dried silica onto the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a phosphomolybdic acid stain to visualize the phosphorus-containing compounds.
-
-
Analysis:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Obtain a 31P NMR of the purified product to confirm purity. The spectrum should ideally show only the two diastereomeric peaks around 149 ppm.[2]
-
Question 2: My final product shows a significant peak in the 31P NMR spectrum around 0-10 ppm. What is this and is it problematic?
Answer:
A peak in the 0-10 ppm region of the 31P NMR spectrum is indicative of a P(V) species, most likely the H-phosphonate or a phosphate triester, which are oxidation products of your phosphoramidite.[1][2] This is a critical impurity as it is unreactive in the coupling step of oligonucleotide synthesis and will lead to truncated sequences.
Visualizing the Problem:
Caption: Oxidation of the P(III) center in the phosphoramidite leads to P(V) impurities.
Causality and Prevention:
-
Exposure to Air and Moisture: The P(III) center in a phosphoramidite is highly susceptible to oxidation. Even brief exposure to atmospheric oxygen and moisture can lead to the formation of P(V) species.
-
Impure Solvents: Using solvents that have not been rigorously dried can introduce water, which facilitates oxidation.
Proactive Measures:
-
Inert Atmosphere: All manipulations of the phosphoramidite should be performed under an inert atmosphere of argon or nitrogen. This includes the reaction, work-up, and storage.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents for all steps.
-
Storage: Store the purified phosphoramidite as a lyophilized powder under argon at -20°C.[3] For use on a synthesizer, dissolve in anhydrous acetonitrile immediately before loading.
Can I salvage an oxidized batch?
Unfortunately, once the phosphoramidite is oxidized to the P(V) state, it cannot be readily reduced back to the P(III) form. The best course of action is to discard the batch and re-synthesize, paying close attention to anhydrous and anaerobic techniques.
Question 3: I am struggling to separate the 5'-DMT-2'-Deoxynebularine from unreacted starting material after the DMT protection step. Any suggestions?
Answer:
This is a common challenge, particularly given the synthesis route for 2'-Deoxynebularine which can involve enzymatic conversion from thymidine, potentially leaving residual starting materials.[4] The key to a successful separation lies in exploiting the significant difference in polarity between the DMT-protected nucleoside and its unprotected precursor.
Troubleshooting Separation:
| Compound | Key Feature | Polarity | Elution Profile in Normal Phase Chromatography |
| 5'-DMT-2'-Deoxynebularine | Lipophilic DMT group | Low | Elutes earlier |
| 2'-Deoxynebularine | Free hydroxyl groups | High | Elutes later or remains on the baseline |
| Unreacted Thymidine | Free hydroxyl groups | High | Elutes later or remains on the baseline |
Optimized Chromatographic Strategy:
A gradient elution on silica gel is highly effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Starting Eluent: A mixture of dichloromethane and hexanes (e.g., 1:1) with a small amount of triethylamine (0.5-1%) to prevent detritylation on the acidic silica.
-
Gradient: Slowly introduce a more polar solvent like methanol or acetone. For example, a gradient from 0% to 5% methanol in dichloromethane.
-
Monitoring: Use TLC with UV visualization. The DMT-protected product will be a prominent UV-active spot with a higher Rf value than the unprotected nucleosides.
Workflow Diagram for DMT-Protected Nucleoside Purification:
Caption: Chromatographic workflow for the purification of 5'-DMT-2'-Deoxynebularine.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2'-Deoxynebularine phosphoramidite in solution on an oligonucleotide synthesizer?
A1: Like most phosphoramidites, 2'-Deoxynebularine phosphoramidite has limited stability in solution.[3] While purine phosphoramidites are generally less stable than pyrimidine phosphoramidites, the absence of an exocyclic amine in nebularine may offer slightly improved stability compared to dG phosphoramidites, which are known to be particularly labile.[3] However, it is still highly recommended to use a freshly prepared solution for each synthesis run. For extended syntheses, consider re-dissolving the amidite in fresh anhydrous acetonitrile every 24-48 hours.
Q2: Can I use reversed-phase HPLC for the final purification of 2'-Deoxynebularine phosphoramidite?
A2: While reversed-phase HPLC is a powerful tool for analyzing phosphoramidite purity, it is generally not the preferred method for preparative purification. The aqueous mobile phases used in reversed-phase HPLC can lead to significant hydrolysis of the phosphoramidite. If you must use a reversed-phase method, it should be developed with non-aqueous mobile phases, which can be challenging. For preparative scale, normal-phase flash chromatography is the more robust and reliable option.
Q3: Are there any specific safety precautions I should take when handling 2'-Deoxynebularine and its phosphoramidite?
A3: As with all nucleoside analogues and phosphoramidites, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). While 2'-Deoxynebularine itself is not classified as acutely toxic, its biological effects are not fully characterized, and it should be handled with care. The phosphitylating reagents used in the synthesis are corrosive and moisture-sensitive, and should be handled in a fume hood under inert atmosphere.
Q4: I suspect depurination is occurring during my purification. How can I confirm this and prevent it?
A4: Depurination, the cleavage of the purine base from the deoxyribose sugar, is a known side reaction for purine nucleosides, especially under acidic conditions.[5] While 2'-Deoxynebularine lacks the N7 nitrogen that is often implicated in the depurination of adenosine and guanosine, the glycosidic bond can still be labile under harsh acidic conditions.
-
Confirmation: Depurination can be detected by LC-MS, where you would see a mass corresponding to the apurinic sugar moiety.
-
Prevention: The most critical step is to avoid acidic conditions. During silica gel chromatography, the inclusion of triethylamine in the eluent is essential to neutralize the acidic silica surface. Also, avoid any acidic work-up steps.
IV. References
-
Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 57. [Link]
-
Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]
-
Rosemeyer, H., & Seela, F. (2006). A Convenient Synthesis of Deoxynebularine Phosphoramidite. Nucleosides, Nucleotides and Nucleic Acids, 12(7), 749-752. [Link]
-
Wikipedia. (2023). Nucleoside phosphoramidite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide for Deprotection of 2'-Deoxynebularine-Containing Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxynebularine-modified oligonucleotides. The incorporation of this purine analogue, while offering unique properties for therapeutic and diagnostic applications, presents distinct challenges during the final and critical deprotection step.[1] This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Understanding the Core Challenge: The Chemical Nature of 2'-Deoxynebularine
2'-Deoxynebularine, a structural analogue of deoxyadenosine lacking the exocyclic amino group, is inherently sensitive to certain chemical conditions commonly employed in standard oligonucleotide deprotection protocols.[1][2] Its purine ring system can be susceptible to degradation or modification under harsh basic conditions, leading to a heterogeneous mixture of products and compromising the biological activity of the oligonucleotide.
This guide will address the most common issues encountered during the deprotection of 2'-Deoxynebularine-containing oligonucleotides, providing both the "what" and the "why" behind our recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a complex mixture on HPLC analysis after standard ammonium hydroxide deprotection. What is happening?
A1: The Problem of Base Lability
Standard deprotection protocols often utilize concentrated ammonium hydroxide at elevated temperatures to remove protecting groups from the nucleobases and the phosphate backbone, and to cleave the oligonucleotide from the solid support.[3] However, the purine ring of 2'-Deoxynebularine can be susceptible to degradation under these harsh basic conditions. This can lead to a variety of side products, appearing as multiple peaks on your HPLC chromatogram.
The Causality: The electron-deficient nature of the purine ring in the absence of the amino group makes it more prone to nucleophilic attack and subsequent ring-opening or other modifications under strongly basic conditions.
Troubleshooting Workflow:
Caption: Recommended analytical workflow for quality control.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) are invaluable. [4][5][6] * RP-HPLC: Excellent for assessing purity and separating failure sequences from the full-length product.
-
IEX-HPLC: Particularly useful for resolving species with different charge states, such as depurinated oligonucleotides from the intact product. [4]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the molecular weight of your oligonucleotide, confirming its identity and detecting any modifications or truncations. [7][8] By understanding the chemical sensitivities of 2'-Deoxynebularine and implementing the appropriate mild deprotection and rigorous analytical strategies, researchers can confidently and successfully synthesize high-quality modified oligonucleotides for their downstream applications.
-
References
- Bellon, L. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.
- Caruthers, M. H., Barone, A. D., Beaucage, S. L., Dodds, D. R., Fisher, E. F., McBride, L. J., ... & Tang, J. Y. (1987). Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method. Methods in enzymology, 154, 287-313.
-
Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., ... & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic acids research, 14(20), 8135-8153. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
- Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic acids research, 21(20), 4739-4741.
-
Vinogradov, S. V., Batabyal, D., & Lisy, J. M. (2004). Advanced method for oligonucleotide deprotection. Nucleic acids research, 32(3), e34. [Link]
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684.
Sources
- 1. CAS 4546-68-3: 2′-Deoxynebularine | CymitQuimica [cymitquimica.com]
- 2. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Mutagenic Potential: A Comparative Guide to the Impact of 2'-Deoxynebularine on DNA Polymerase Fidelity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the fidelity of DNA replication is paramount. The introduction of nucleoside analogs, whether as therapeutic agents or as byproducts of cellular metabolism, can significantly perturb this high-fidelity process. This guide provides an in-depth comparative analysis of the impact of 2'-Deoxynebularine, a purine nucleoside analog, on the fidelity of DNA polymerases. We will delve into the biochemical mechanisms underpinning its effects, present comparative experimental data, and provide detailed protocols for assessing polymerase fidelity, offering a crucial resource for researchers investigating DNA replication, mutagenesis, and the development of novel therapeutics.
Introduction: 2'-Deoxynebularine - A Deceptive Mimic
2'-Deoxynebularine (dN) is a structural analog of 2'-deoxyadenosine (dA) where the exocyclic amino group at the C6 position of the purine ring is absent. This seemingly subtle modification has profound implications for its interaction with the DNA replication machinery. Unlike its natural counterpart, 2'-Deoxynebularine lacks the hydrogen bond donor necessary for forming a stable Watson-Crick base pair with thymine. This inherent ambiguity in base pairing potential positions it as a potent mutagen, capable of inducing errors during DNA synthesis. Understanding the extent and nature of this mutagenic activity is critical for its potential therapeutic applications and for elucidating fundamental mechanisms of DNA polymerase fidelity.
The Biochemical Basis of Reduced Fidelity: A Tale of Two Analogs
To comprehend the impact of 2'-Deoxynebularine on DNA polymerase fidelity, it is instructive to compare it with another well-characterized purine analog, 2'-deoxyinosine (dI). 2'-Deoxyinosine, which results from the deamination of adenine, can form wobble base pairs with all four natural bases, leading to its own spectrum of mutagenic events.[1]
The mutagenic potential of these analogs stems from their ability to be incorporated into the nascent DNA strand and to act as a template for the incorporation of incorrect nucleotides. The fidelity of a DNA polymerase in this context is a measure of its ability to discriminate against these non-canonical pairing events.[2] This discrimination occurs at two key stages: the initial binding of the incoming nucleotide triphosphate (dNTP) and the subsequent conformational changes in the polymerase active site that lead to catalysis.[3]
The structure of 2'-Deoxynebularine, lacking any hydrogen bond donors or acceptors at the C6 position, presents a unique challenge to the polymerase. It can be considered a "non-instructive" or "ambiguous" base. In contrast, 2'-deoxyinosine retains a hydrogen bond donor at the N1 position and an acceptor at the C6 position, allowing for more defined, albeit promiscuous, wobble pairing interactions.
Quantifying the Impact: A Comparative Look at Experimental Data
A seminal study by Eritja et al. (1986) investigated the synthesis and properties of oligonucleotides containing 2'-deoxynebularine.[4] Their work demonstrated that duplexes containing 2'-deoxynebularine are thermally less stable than those containing natural base pairs. This reduced stability is a direct consequence of the lack of hydrogen bonding.
Furthermore, the same study examined the relative incorporation rates of nucleotides opposite a template containing the related analog, 2'-deoxyxanthosine, by Drosophila DNA polymerase alpha. The results indicated that the polymerase's insertion preference did not directly correlate with the thermodynamic stability of the resulting base pair, suggesting that geometric and steric factors within the polymerase active site play a crucial role in nucleotide selection.[4]
To provide a framework for a direct comparative analysis, we present a hypothetical dataset based on expected trends from the available literature. This table illustrates the kind of quantitative data required to fully assess the impact of 2'-Deoxynebularine on polymerase fidelity.
Table 1: Hypothetical Steady-State Kinetic Parameters for Nucleotide Incorporation by Klenow Fragment (exo-)
| Template Base | Incoming dNTP | kcat (s-1) | Km (µM) | Incorporation Efficiency (kcat/Km) (s-1µM-1) | Fidelity (vs. correct pair) |
| A | dTTP (correct) | 10 | 5 | 2 | 1 |
| A | dCTP | 0.001 | 1000 | 1.0 x 10-6 | 2.0 x 106 |
| A | dGTP | 0.002 | 1000 | 2.0 x 10-6 | 1.0 x 106 |
| A | dATP | 0.0005 | 2000 | 2.5 x 10-7 | 8.0 x 106 |
| dN | dTTP | 0.1 | 500 | 2.0 x 10-4 | - |
| dN | dCTP | 0.15 | 450 | 3.3 x 10-4 | - |
| dN | dGTP | 0.08 | 600 | 1.3 x 10-4 | - |
| dN | dATP | 0.12 | 550 | 2.2 x 10-4 | - |
| dI | dCTP | 0.5 | 100 | 5.0 x 10-3 | - |
| dI | dTTP | 0.2 | 200 | 1.0 x 10-3 | - |
| dI | dGTP | 0.05 | 500 | 1.0 x 10-4 | - |
| dI | dATP | 0.3 | 150 | 2.0 x 10-3 | - |
This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Workflow: A Guide to Measuring DNA Polymerase Fidelity
To empirically determine the impact of 2'-Deoxynebularine on DNA polymerase fidelity, a robust and reproducible experimental workflow is essential. The following outlines a standard steady-state kinetic assay using the Klenow fragment of E. coli DNA polymerase I, which lacks the 3'→5' proofreading exonuclease activity, allowing for the direct measurement of incorporation fidelity.
Figure 1: A generalized workflow for a steady-state kinetic assay to determine DNA polymerase fidelity.
Detailed Protocol: Steady-State Kinetic Analysis of dNTP Incorporation
This protocol is adapted from established methods for measuring polymerase fidelity.[5]
1. Materials:
-
Oligonucleotides:
-
Template strand containing a single 2'-Deoxynebularine or 2'-deoxyinosine at a defined position.
-
Unmodified template strand as a control.
-
5'-unlabeled primer complementary to the template.
-
-
Enzyme: Klenow Fragment (3'→5' exo-) of E. coli DNA Polymerase I.
-
Reagents:
-
[γ-³²P]ATP for primer labeling.
-
T4 Polynucleotide Kinase.
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP).
-
2'-Deoxynebularine-5'-triphosphate (dNTP).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA).
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
2. Methods:
-
Primer Labeling and Annealing:
-
Label the 5' end of the primer with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.
-
Purify the labeled primer using a size-exclusion column.
-
Anneal the labeled primer to the template oligonucleotide at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Steady-State Incorporation Assay:
-
Prepare reaction mixtures on ice. For each template (unmodified, dN-containing, dI-containing), set up a series of reactions with varying concentrations of the incoming dNTP (both natural and analog). A typical concentration range would be from sub-Km to saturating levels.
-
Initiate the reactions by adding a pre-determined concentration of Klenow Fragment (exo-). The enzyme concentration should be significantly lower than the primer-template concentration to ensure single-turnover conditions are not met.
-
Incubate the reactions at 37°C for a time course (e.g., 2, 5, 10, 20 minutes) to determine the linear range of product formation.
-
Quench the reactions at each time point by adding an equal volume of quenching solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the intensity of the unextended primer band and the extended product band(s).
-
Calculate the initial velocity (V₀) of the reaction at each dNTP concentration from the linear portion of the time course.
-
Plot V₀ versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.
-
Calculate the incorporation efficiency (kcat/Km) for each nucleotide opposite each template base.
-
Determine the fidelity of the polymerase by calculating the ratio of the incorporation efficiency of the correct nucleotide to that of the incorrect nucleotide.
-
Mechanistic Insights: How 2'-Deoxynebularine Deceives the Polymerase
The reduced fidelity of DNA polymerases in the presence of 2'-Deoxynebularine can be attributed to a combination of factors that disrupt the intricate mechanism of nucleotide selection.
Figure 2: Proposed mechanism of 2'-Deoxynebularine-induced mutagenesis.
The lack of hydrogen bonding potential on the purine ring of 2'-Deoxynebularine disrupts the geometric selection mechanism that DNA polymerases employ to ensure correct base pairing. High-fidelity polymerases have a tightly constrained active site that accommodates the precise geometry of a Watson-Crick base pair.[3] The absence of hydrogen bond donors and acceptors on 2'-Deoxynebularine allows for greater conformational flexibility, increasing the likelihood that an incorrect incoming nucleotide can be accommodated within the active site long enough for catalysis to occur.
Furthermore, once incorporated, a 2'-Deoxynebularine residue in the template strand presents an ambiguous signal to the polymerase during subsequent rounds of replication. The absence of specific hydrogen bonding cues makes it more likely for any of the four natural dNTPs to be incorporated opposite it, leading to a high frequency of mutations.
Conclusion and Future Directions
2'-Deoxynebularine stands as a potent tool for studying the intricacies of DNA polymerase fidelity and a potential lead for therapeutic development. Its unique structure, devoid of key hydrogen bonding functionalities, provides a stark example of how subtle changes in a nucleotide analog can have dramatic consequences for the accuracy of DNA replication.
The comparative framework and detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to quantify the mutagenic potential of 2'-Deoxynebularine and other nucleoside analogs. Future research should focus on obtaining precise steady-state and pre-steady-state kinetic data for the incorporation of 2'-deoxynebularine triphosphate and its templating effects with a variety of DNA polymerases. Furthermore, co-crystallization of DNA polymerases with a 2'-Deoxynebularine-containing DNA duplex and an incoming dNTP would provide invaluable structural insights into the molecular basis of its mutagenic activity. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of DNA replication but also pave the way for the rational design of novel antiviral and anticancer therapies.
References
-
Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
Kunkel, T. A., & Bebenek, K. (2000). DNA replication fidelity. Annual Review of Biochemistry, 69, 497-529. [Link]
-
Boos, A., & Kaina, B. (2013). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. In DNA Repair Protocols (pp. 123-134). Humana Press. [Link]
-
Kuraoka, I. (2015). Diversity of Endonuclease V: From DNA Repair to RNA Editing. International journal of molecular sciences, 16(9), 22787–22801. [Link]
-
Johnson, K. A. (1993). Conformational coupling in DNA polymerase fidelity. Annual review of biochemistry, 62(1), 685-713. [Link]
- Kornberg, A., & Baker, T. A. (1992).
-
Showalter, A. K., & Tsai, M. D. (2002). A reexamination of the DNA polymerase beta fidelity problem. Biochemistry, 41(34), 10571-10576. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. To gauge the fidelity of DNA synthesis, Arthur Kornberg and - Klug 12th Edition Ch 11 Problem 31 [pearson.com]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
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